4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one
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Overview
Description
4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one is a chemical compound with the molecular formula C19H26O2 It is known for its unique structure, which includes a phenoxy group attached to a cyclohexene ring, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one typically involves the reaction of 2,6,6-trimethylcyclohex-1-en-1-yl derivatives with phenoxy compounds under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the cyclohexenone derivative reacts with a phenoxyacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. The phenoxy group and the cyclohexene ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
β-Ionone: A structurally related compound with a similar cyclohexene ring but lacking the phenoxy group.
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one: Another related compound with a similar backbone but different substituents.
Uniqueness
4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
84817-82-3 |
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Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-(2,6,6-trimethyl-3-phenoxycyclohexen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C19H24O2/c1-14(20)10-11-17-15(2)18(12-13-19(17,3)4)21-16-8-6-5-7-9-16/h5-11,18H,12-13H2,1-4H3 |
InChI Key |
NAMLCEQVCWFWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1OC2=CC=CC=C2)(C)C)C=CC(=O)C |
Origin of Product |
United States |
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